molecular formula C12H6BrF6NO3 B12839767 3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzoylacetonitrile

3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzoylacetonitrile

Cat. No.: B12839767
M. Wt: 406.07 g/mol
InChI Key: JOPXFLWRYSEIRA-UHFFFAOYSA-N
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Description

3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzoylacetonitrile is a complex organic compound characterized by the presence of bromine, trifluoromethoxy, and nitrile functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzoylacetonitrile typically involves multiple steps. One common method starts with the bromination of a suitable aromatic precursor, followed by the introduction of the trifluoromethoxy group through etherification. The nitrile group is then introduced via a nucleophilic substitution reaction. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, is crucial to maintain consistent product quality .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzoylacetonitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various halogenated derivatives, while hydrolysis can produce carboxylic acids or amides .

Scientific Research Applications

3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzoylacetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzoylacetonitrile involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The nitrile group can interact with nucleophilic sites in biological molecules, potentially leading to the inhibition of key enzymes or signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzenamine
  • 3-Bromo-1,1,1-trifluoro-2-propanol
  • 4-Bromo-1,1,2-trifluoro-1-butene

Uniqueness

The presence of both bromine and trifluoromethoxy groups enhances its versatility in synthetic chemistry and its potential as a bioactive molecule .

Properties

Molecular Formula

C12H6BrF6NO3

Molecular Weight

406.07 g/mol

IUPAC Name

3-[3-bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]phenyl]-3-oxopropanenitrile

InChI

InChI=1S/C12H6BrF6NO3/c13-7-5-6(8(21)3-4-20)1-2-9(7)22-11(15,16)10(14)23-12(17,18)19/h1-2,5,10H,3H2

InChI Key

JOPXFLWRYSEIRA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)CC#N)Br)OC(C(OC(F)(F)F)F)(F)F

Origin of Product

United States

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